![molecular formula C15H21N3O B11756704 [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-méthoxyphényl)méthyl][(1-propyl-1H-pyrazol-4-yl)méthyl]amine est un composé organique qui présente une combinaison d'un groupe méthoxyphényle et d'un groupe pyrazolyle liés par un pont méthylamine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(3-méthoxyphényl)méthyl][(1-propyl-1H-pyrazol-4-yl)méthyl]amine implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec une 1,3-dicétone appropriée en conditions acides.
Alkylation : Le dérivé pyrazole est ensuite alkylé à l'aide d'un halogénure d'alkyle approprié, tel que le 1-bromopropane, pour introduire le groupe propyle.
Couplage avec la 3-méthoxybenzylamine : L'étape finale consiste à coupler le pyrazole alkylé avec la 3-méthoxybenzylamine en conditions basiques pour former le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
[(3-méthoxyphényl)méthyl][(1-propyl-1H-pyrazol-4-yl)méthyl]amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle ou encore un groupe carbonyle.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution électrophile nécessitent généralement des acides forts comme l'acide sulfurique (H2SO4) ou l'acide nitrique (HNO3).
Principaux produits
Oxydation : Formation de dérivés hydroxylés ou carbonylés.
Réduction : Conversion des groupes nitro en amines.
Substitution : Introduction de groupes nitro, sulfonyle ou halogène sur le cycle aromatique.
Applications de la recherche scientifique
[(3-méthoxyphényl)méthyl][(1-propyl-1H-pyrazol-4-yl)méthyl]amine présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il peut être utilisé comme échafaudage pour le développement de nouveaux médicaments, en particulier ceux ciblant les troubles neurologiques.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Il peut être utilisé comme sonde pour étudier divers processus biologiques, y compris les interactions enzymatiques et la liaison aux récepteurs.
Mécanisme d'action
Le mécanisme d'action de [(3-méthoxyphényl)méthyl][(1-propyl-1H-pyrazol-4-yl)méthyl]amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe méthoxyphényle peut faciliter la liaison aux résidus aromatiques de la protéine cible, tandis que le groupe pyrazolyle peut interagir avec les résidus polaires ou chargés. Cette double interaction peut moduler l'activité de la protéine cible, conduisant à l'effet biologique souhaité.
Applications De Recherche Scientifique
[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the pyrazolyl group can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Composés similaires
[(3-méthoxyphényl)méthyl][(1-méthyl-1H-pyrazol-4-yl)méthyl]amine : Structure similaire mais avec un groupe méthyle au lieu d'un groupe propyle.
[(3-méthoxyphényl)méthyl][(1-éthyl-1H-pyrazol-4-yl)méthyl]amine : Structure similaire mais avec un groupe éthyle au lieu d'un groupe propyle.
Unicité
[(3-méthoxyphényl)méthyl][(1-propyl-1H-pyrazol-4-yl)méthyl]amine est unique en raison de la présence du groupe propyle, qui peut influencer sa lipophilie et, par conséquent, son activité biologique et ses propriétés pharmacocinétiques. Cela en fait un composé précieux pour explorer les relations structure-activité dans le développement de médicaments.
Propriétés
Formule moléculaire |
C15H21N3O |
|---|---|
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-7-18-12-14(11-17-18)10-16-9-13-5-4-6-15(8-13)19-2/h4-6,8,11-12,16H,3,7,9-10H2,1-2H3 |
Clé InChI |
PELWRABKWQYTPV-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)CNCC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


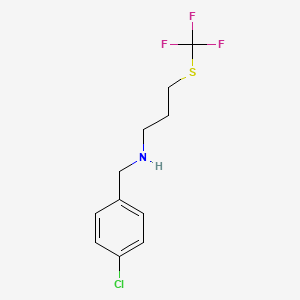
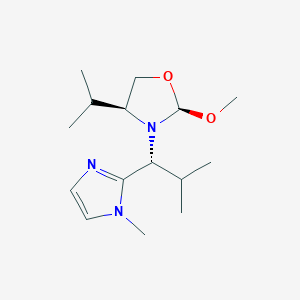
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
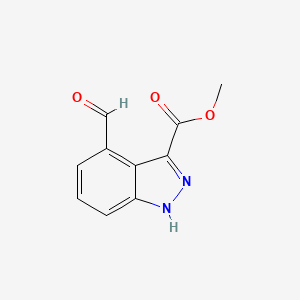
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
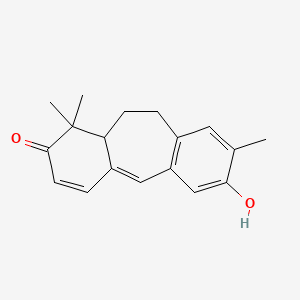
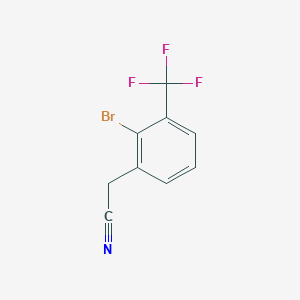
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)

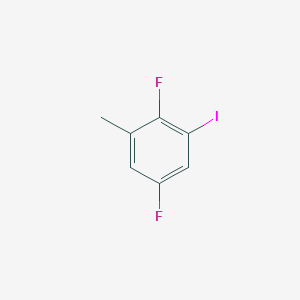

![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)
